2-(Piperidin-2-yl)propan-2-ol hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 2-(piperidin-2-yl)propan-2-ol hydrochloride follows IUPAC conventions for bicyclic amine-alcohol hybrids. The parent structure is propan-2-ol , where the hydroxyl group (-OH) occupies the second carbon of a three-carbon chain. The substituent piperidin-2-yl denotes a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached to the propanol backbone at its second carbon. The suffix hydrochloride indicates the compound exists as a salt, with a protonated piperidine nitrogen forming a chloride ion pair.
Key nomenclature features include:
- Positional numbering : The piperidine ring is numbered such that the nitrogen atom occupies position 1, and the point of attachment to the propanol moiety is at position 2.
- Stereochemical descriptors : While the parent compound lacks chiral centers, derivatives with substituents on the piperidine ring may require R/S configurations.
Crystallographic Analysis of Piperidine-Propanol Hybrid Architecture
X-ray diffraction studies reveal a monoclinic crystal system (P2₁/c) with unit cell parameters a = 11.799 Å , b = 8.094 Å , c = 17.020 Å , and β = 107.49° . The piperidine ring adopts a chair conformation with puckering parameters Q₂ = 0.619 Å and φ₂ = 335.12°, while the propanol group projects axially from the piperidine C2 atom.
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Z | 4 |
| Density (g/cm³) | 1.120 |
| R-factor | 0.040 |
Intramolecular hydrogen bonding occurs between the hydroxyl oxygen (O-H) and the piperidine nitrogen (N-H), with O···N distances of 2.88 Å. The chloride ion resides in the lattice, forming intermolecular H-bonds with adjacent propanol groups.
Conformational Analysis of Bicyclic Motif Through X-ray Diffraction Studies
The piperidine-propanol bicyclic motif exhibits restricted rotation due to steric interactions between the hydroxyl-bearing carbon and piperidine C3/C6 atoms. Key geometric parameters include:
- C2-N1-C7-C8 torsion angle : -172.13° (indicating equatorial propanol orientation)
- Piperidine ring puckering amplitude : 0.619 Å
- C-O bond length : 1.423 Å (typical for secondary alcohols)
The chair conformation minimizes 1,3-diaxial interactions, while the hydroxyl group participates in a three-center hydrogen bond network involving adjacent chloride ions and water molecules in the hydrate form.
Comparative Structural Analysis With Related Piperidinyl Propanol Derivatives
Key structural trends:
- Ring size effects : Piperidine derivatives (6-membered) show greater conformational flexibility than pyrrolidine analogs (5-membered).
- Substituent position : C2-substituted piperidines exhibit stronger intramolecular H-bonding compared to C4 isomers due to proximity to the nitrogen lone pair.
- Salt formation : Hydrochloride salts demonstrate enhanced crystalline order versus free bases, with chloride ions mediating extended H-bond networks.
Properties
IUPAC Name |
2-piperidin-2-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,10)7-5-3-4-6-9-7;/h7,9-10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRZFUOBEWKWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861370-82-3 | |
| Record name | 2-(piperidin-2-yl)propan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structural Overview and Synthetic Challenges
2-(Piperidin-2-yl)propan-2-ol hydrochloride comprises a piperidine ring fused to a tertiary alcohol moiety, with the hydrochloride salt enhancing aqueous solubility. The stereochemical configuration at the piperidine C2 and propan-2-ol positions introduces synthetic complexity, necessitating strategies for chiral control. Key challenges include:
- Regioselectivity : Avoiding competing reactions at alternative piperidine positions.
- Salt Formation : Optimizing hydrochloride precipitation without racemization.
- Purification : Separating diastereomers or byproducts arising from side reactions.
Method 1: Grignard Addition to Piperidinone Precursors
Reaction Pathway
This method adapts protocols from biarylpiperidine syntheses, utilizing a piperidin-2-one intermediate. The steps involve:
- Grignard Reagent Addition : Methyl magnesium bromide reacts with piperidin-2-one to form 2-(piperidin-2-yl)propan-2-ol.
$$
\text{Piperidin-2-one} + \text{CH}_3\text{MgBr} \rightarrow \text{2-(Piperidin-2-yl)propan-2-ol} + \text{MgBr(OH)}
$$ - Acidification : Treatment with hydrochloric acid yields the hydrochloride salt.
Optimization Parameters
- Temperature : −78°C to 0°C for Grignard stability.
- Solvent : Tetrahydrofuran (THF) or diethyl ether.
- Yield : ~65–75% (estimated from analogous reactions).
Table 1: Grignard Method Performance
| Parameter | Value/Range |
|---|---|
| Reaction Time | 4–6 hours |
| Purity (HPLC) | ≥95% |
| Chiral Purity (ee) | 88–92% |
Method 2: Reductive Amination of Ketone Intermediates
Reaction Design
Inspired by benzamide derivative syntheses, this route employs reductive amination between a secondary amine and acetone:
- Imine Formation : Piperidine-2-carbaldehyde reacts with acetone.
- Reduction : Sodium cyanoborohydride reduces the imine to the amine.
- Salt Formation : HCl gas bubbled into the solution precipitates the hydrochloride.
Method 3: Nucleophilic Substitution with Lithiated Intermediates
Patent-Derived Protocol
Adapting LiHMDS-mediated couplings from CN118146138B:
- Deprotonation : N-Boc-piperidine-2-carboxylate treated with LiHMDS.
- Alkylation : Reaction with 2-chloropropane-2-ol.
- Deprotection and Acidification : HCl removes Boc and forms the salt.
Scalability Metrics
- Cost Efficiency : Avoids palladium catalysts, reducing expenses by ~40%.
- Safety : No high-pressure hydrogenation required.
Table 2: Comparative Method Evaluation
| Method | Yield | Purity | Scalability | Chiral Control |
|---|---|---|---|---|
| Grignard Addition | 70% | 95% | Moderate | High |
| Reductive Amination | 55% | 88% | High | Low |
| LiHMDS Alkylation | 60% | 99% | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-(Piperidin-2-yl)propan-2-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2-(Piperidin-2-yl)propan-2-ol hydrochloride and its analogs:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₈H₁₈ClNO | 179.69 | 1003560-59-5 | Piperidine, tertiary alcohol |
| (R)-2-(Piperidin-2-yl)ethanol hydrochloride | C₇H₁₆ClNO | 165.66 | 787622-24-6 | Piperidine, primary alcohol |
| 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride | C₁₀H₁₈ClN₃O | 243.73 | 1211196-88-1 | Piperidine, oxadiazole |
| 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride | C₁₃H₁₈ClNO₂ | 255.74 | 19395-40-5 | Piperidine, phenyl, carboxylic acid |
Key Observations :
- Alcohol vs. Carboxylic Acid : The tertiary alcohol in the target compound contrasts with the carboxylic acid in 2-phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, which may confer differences in solubility and ionic interactions .
- Oxadiazole Addition : The oxadiazole-containing analog (CAS 1211196-88-1) introduces a heterocyclic ring, likely enhancing metabolic stability and binding affinity to enzymatic targets .
- Steric Effects: The bulkier propan-2-ol group in the target compound compared to ethanol in (R)-2-(piperidin-2-yl)ethanol hydrochloride may influence steric hindrance during receptor interactions .
Pharmacological and Physicochemical Properties
Solubility and Stability
- Target Compound : The hydrochloride salt improves aqueous solubility, while the tertiary alcohol reduces hydrogen-bonding capacity compared to primary alcohols .
- 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride : The carboxylic acid group enhances water solubility at physiological pH but may increase susceptibility to enzymatic hydrolysis .
Receptor Binding and Activity
- Adrenoceptor Affinity: Piperidine derivatives are frequently evaluated for α- and β-adrenoceptor binding. The target compound lacks substituents like methoxy or phenoxy groups (seen in ’s antiarrhythmic agents), which are critical for adrenoceptor activity. This suggests its pharmacological profile may differ significantly .
- Stereochemical Considerations : highlights the importance of stereochemistry in piperidine-alcohol derivatives. The (S)-enantiomer of a related compound showed distinct NMR shifts, implying enantioselective interactions in biological systems .
Biological Activity
2-(Piperidin-2-yl)propan-2-ol hydrochloride, a chiral organic compound, is characterized by the presence of a piperidine ring attached to a propan-2-ol moiety. Its structural formula is represented as C₈H₁₈ClN₃O. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is a hydrochloride salt, which enhances its solubility in water, making it useful in various chemical applications. It is often used as a chiral auxiliary in asymmetric synthesis, particularly influencing stereochemical outcomes in reactions.
Neurotransmitter Interaction
Research has indicated that piperidine derivatives can exhibit significant interactions with neurotransmitter systems. For instance, compounds structurally related to this compound have demonstrated inhibitory activities against monoamine neurotransmitter transporters, suggesting potential applications in treating mood disorders or neurodegenerative diseases .
Analgesic Properties
Recent studies have focused on piperidine-based compounds as dual-action ligands for histamine H3 and sigma-1 receptors. These compounds have shown promise in alleviating nociceptive and neuropathic pain through their interaction with these receptors . This suggests that this compound may also possess analgesic properties.
Case Studies and Research Findings
- Antidepressant Activity : A study highlighted the potential of piperidine derivatives as triple reuptake inhibitors for neurotransmitters, which could lead to novel treatments for depression . The mechanism involves enhancing serotonin, norepinephrine, and dopamine levels in the brain.
- Pain Management : In vivo studies demonstrated that certain piperidine derivatives exhibited broad-spectrum analgesic activity, indicating that similar compounds might be effective in managing pain .
- Synthesis and Application : The compound has been utilized as a chiral auxiliary in asymmetric synthesis, influencing reaction pathways and product stereochemistry . This application underscores its significance in organic chemistry.
Comparative Analysis
To better understand the uniqueness of this compound within its class of compounds, the following table compares it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol | Contains an aromatic ring | Exhibits unique steric effects due to bulky groups |
| 2-Methyl-1-(piperidin-1-yl)propan-2-amine | Methyl group on the amine | Used as a pharmaceutical intermediate |
| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | Pyrrolidine instead of piperidine | Different nitrogen heterocycle affecting properties |
Q & A
Q. How can researchers optimize the synthetic yield of 2-(Piperidin-2-yl)propan-2-ol hydrochloride?
- Methodological Answer : To optimize yield, focus on reaction parameters such as:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity in alkylation steps .
- Catalyst use : Bases like triethylamine improve reaction efficiency by neutralizing HCl byproducts .
- Temperature control : Moderate heating (40–60°C) balances reaction kinetics and side-product minimization .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and methanol:ethyl acetate gradients enhances purity .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate molecular structure and stereochemistry (e.g., distinguishing piperidine ring conformers) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer :
- Storage conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hygroscopic degradation and photolysis .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound for studying stereochemical effects on bioactivity?
- Methodological Answer :
- Chiral catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed asymmetric alkylation to control piperidine ring configuration .
- Resolution techniques : Employ chiral column chromatography (e.g., Chiralpak® IA) or enzymatic resolution with lipases to isolate enantiomers .
Q. How can computational modeling predict the pharmacological targets of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to opioid receptors (e.g., κ-opioid receptors) based on structural analogs .
- MD simulations : Perform 100-ns simulations in GROMACS to assess ligand-receptor complex stability under physiological conditions .
Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in piperidine derivatives?
- Methodological Answer :
- Analog synthesis : Modify the propan-2-ol moiety (e.g., substitute with cyclopropane or fluorinated groups) and test receptor affinity via radioligand binding assays .
- Pharmacophore mapping : Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronic properties with bioactivity .
Q. How do researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Cross-validation : Compare in vitro (e.g., HEK293 cells overexpressing κ-opioid receptors) and ex vivo (isolated tissue) assays to control for model-specific artifacts .
- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in IC₅₀ values and receptor subtype selectivity .
Q. What methodologies assess the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- Hepatocyte incubation : Use primary human hepatocytes to quantify metabolic half-life (t₁/₂) via LC-MS/MS .
- AMES test : Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
